N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHHGLHWKKGCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclohexylamine with oxalyl chloride to form the intermediate cyclohexyl oxalamide. This intermediate is then reacted with a phenylsulfonyl-substituted pyrrolidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Oxalamide derivatives are a diverse class of compounds with applications ranging from kinase inhibition to polymer chemistry. Below is a comparative analysis of N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally related compounds:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The phenylsulfonyl group may reduce oxidative metabolism in the liver, enhancing half-life relative to N1,N2-dialkyloxalamides.
- Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic substituents; this contrasts with pyridinyl derivatives, which exhibit moderate solubility (~1.5 mg/mL) .
Mechanistic Divergence
- Target Selectivity : Unlike pyridinyl oxalamides, which often act as chelating agents in metal-organic frameworks , the target compound’s bulky substituents likely favor protein-ligand interactions over metal coordination.
Research Findings and Limitations
- Experimental Gaps: No peer-reviewed studies directly characterize the target compound’s biological activity. Current insights are extrapolated from structural analogues.
Biological Activity
N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H27N3O4S
- Molecular Weight : 393.5 g/mol
- CAS Number : 896265-55-7
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O4S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 896265-55-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor functions, which can lead to various therapeutic effects. Notably, it may act as an inhibitor of certain phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in neurodegenerative conditions.
Study on Antitumor Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspases and the subsequent induction of apoptosis.
Anti-inflammatory Research
A separate study investigated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory disorders.
Neuroprotection
Research focusing on neuroprotection revealed that the compound could prevent neuronal cell death induced by oxidative stress. This effect was attributed to the modulation of antioxidant enzyme activity.
Q & A
Q. What synthetic strategies are recommended for preparing N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling cycloalkylamines with functionalized pyrrolidine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclohexylamine moiety to the oxalamide core .
- Pyrrolidine sulfonylation : Introduce the phenylsulfonyl group via sulfonylation of pyrrolidine using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization variables : Adjust solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to minimize side products like over-sulfonylated derivatives .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclohexyl proton splitting patterns and pyrrolidine ring conformation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C23H32N4O4S: 491.21) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl) influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution of the cycloalkyl group and evaluation of biological endpoints (e.g., enzyme inhibition, cytotoxicity):
- Case Study : N1-cyclopentyl analogs () showed reduced antimicrobial activity compared to cyclohexyl derivatives, likely due to altered lipophilicity and steric hindrance .
- Experimental Design :
- Synthesize analogs with cyclopropane, cycloheptane, or branched alkyl groups.
- Test against target proteins (e.g., kinases) using fluorescence polarization assays.
- Correlate activity with computed logP and polar surface area (PSA) values.
Q. How can contradictory data in cellular assays (e.g., varying IC50 values) be resolved?
Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .
- Stability Testing : Monitor compound degradation via LC-MS over 24–48 hours in culture media .
- Control Experiments : Include a reference inhibitor (e.g., staurosporine) and validate target engagement using Western blotting .
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
